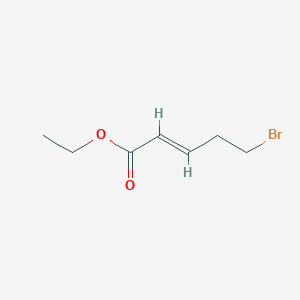

(E)-Ethyl 5-bromopent-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrO2 |

|---|---|

Molecular Weight |

207.06 g/mol |

IUPAC Name |

ethyl (E)-5-bromopent-2-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6-8/h3,5H,2,4,6H2,1H3/b5-3+ |

InChI Key |

YYJABUZCTGSYNY-HWKANZROSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CCBr |

Canonical SMILES |

CCOC(=O)C=CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Ethyl 5 Bromopent 2 Enoate and Its Stereoisomers

Stereoselective Approaches to the (E)-Isomer

Achieving high stereoselectivity is a critical aspect of modern organic synthesis. For α,β-unsaturated esters like (E)-Ethyl 5-bromopent-2-enoate, controlling the geometry of the double bond is paramount. This section explores key strategies that favor the formation of the (E)-isomer.

Wittig Olefination Strategies for (E)-α,β-Unsaturated Esters

The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds and phosphorus ylides. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group such as an ester, predominantly yield (E)-alkenes. organic-chemistry.orgdalalinstitute.com This selectivity is attributed to the thermodynamic equilibration of the intermediate oxaphosphetane, which favors the more stable trans-intermediate leading to the (E)-alkene. t-kougei.ac.jp

In the context of synthesizing this compound, a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, would be reacted with an appropriate aldehyde precursor. The electron-withdrawing ester group in the ylide stabilizes the carbanion, leading to a slower, more reversible initial addition to the aldehyde. psiberg.com This reversibility allows for the formation of the thermodynamically favored anti-oxaphosphetane, which then collapses to furnish the (E)-α,β-unsaturated ester with high selectivity. acs.org

Several modifications and conditions can be employed to enhance the (E)-selectivity. The use of salt-free conditions is crucial, as lithium salts can influence the reaction's stereochemical course. wikipedia.orgpitt.edu The choice of solvent can also play a role, with non-polar solvents generally favoring (E)-alkene formation with stabilized ylides. One-pot procedures in aqueous media have also been developed for the synthesis of α,β-unsaturated esters, offering a more environmentally friendly approach. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions for (E)-α,β-Unsaturated Esters

| Factor | Influence on (E)-Selectivity | Rationale |

| Ylide Type | Stabilized ylides (e.g., with ester groups) strongly favor (E)-alkene formation. organic-chemistry.orgdalalinstitute.com | The electron-withdrawing group stabilizes the ylide, leading to a reversible reaction that proceeds through the more stable trans-intermediate (anti-oxaphosphetane). t-kougei.ac.jppsiberg.com |

| Reaction Conditions | Salt-free conditions are preferred. wikipedia.orgpitt.edu | Lithium salts can lead to the formation of betaine (B1666868) intermediates, which can alter the stereochemical outcome. organic-chemistry.org |

| Solvent | Non-polar solvents generally enhance (E)-selectivity. | Solvents can influence the transition state energies and the equilibrium between intermediates. |

| Additives | Certain additives can modify selectivity. | For example, the Schlosser modification uses an organolithium base to deprotonate the betaine intermediate, allowing for equilibration to the more stable threo-betaine, which yields the (E)-alkene. wikipedia.org |

Transition Metal-Catalyzed Olefination Protocols (e.g., Cross-Metathesis with Bromoalkenes)

Transition metal-catalyzed olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. rsc.org Cross-metathesis, in particular, allows for the coupling of two different alkenes. organic-chemistry.org For the synthesis of this compound, this strategy would involve the reaction of a bromoalkene with an acrylate (B77674) ester in the presence of a suitable catalyst, typically a ruthenium-based complex like the Grubbs catalyst. researchgate.net

The stereoselectivity of cross-metathesis reactions can often be controlled to favor the (E)-isomer, which is generally the thermodynamically more stable product. The choice of catalyst is critical, with second-generation Grubbs catalysts often providing higher activity and better selectivity. sjsu.edu The reaction conditions, including the solvent and temperature, can also be optimized to maximize the yield and (E)/(Z) ratio. In some cases, additives like copper(I) iodide have been shown to enhance the rate of cross-metathesis reactions. researchgate.net

A potential cross-metathesis approach to this compound could involve the reaction of 4-bromo-1-butene (B139220) with ethyl acrylate. The ruthenium catalyst would facilitate the cleavage and reformation of the double bonds, leading to the desired product and ethylene (B1197577) as a byproduct. The inherent preference for the more stable trans-disubstituted alkene drives the formation of the (E)-isomer.

Table 2: Key Aspects of Transition Metal-Catalyzed Cross-Metathesis for (E)-Alkene Synthesis

| Aspect | Description | Relevance to this compound Synthesis |

| Catalyst | Ruthenium-based catalysts (e.g., Grubbs catalysts) are commonly used. organic-chemistry.org | Second-generation catalysts often offer improved performance and selectivity. sjsu.edu |

| Substrates | A bromoalkene (e.g., 4-bromo-1-butene) and an acrylate ester (e.g., ethyl acrylate) would be required. | The reactivity of the substrates can influence the efficiency of the cross-coupling. |

| Stereoselectivity | Generally favors the thermodynamically more stable (E)-isomer. | The catalyst and reaction conditions can be tuned to maximize the E/Z ratio. |

| Byproducts | Typically involves the formation of a volatile byproduct like ethylene. | The removal of the byproduct can help drive the reaction to completion. |

Enantioselective and Diastereoselective Control in Precursor Synthesis

The stereochemical integrity of the final product often relies on the stereochemistry of its precursors. In the synthesis of chiral molecules containing the this compound framework, establishing stereocenters early in the synthetic sequence is a common strategy.

For instance, if a chiral center is desired at a position adjacent to the double bond or on the bromo-containing side chain, enantioselective or diastereoselective methods can be employed to synthesize the necessary precursors. This could involve asymmetric aldol (B89426) reactions, enzymatic resolutions, or the use of chiral auxiliaries. For example, an enantioselective aldol reaction could be used to create a chiral β-hydroxy ester, which could then be further elaborated to the target molecule.

While the synthesis of this compound itself does not inherently involve the creation of a stereocenter, the principles of enantioselective and diastereoselective control are crucial when this moiety is incorporated into more complex, chiral target molecules.

Precursor Chemistry and Starting Material Diversification

The versatility of a synthetic route is often determined by the accessibility and diversity of its starting materials and key intermediates. This section explores the synthesis of precursors to this compound.

Bromination Techniques Utilizing N-Bromosuccinimide (NBS) on Unsaturated Esters

N-Bromosuccinimide (NBS) is a versatile reagent for the selective bromination of organic compounds. organic-chemistry.org It is particularly well-suited for allylic bromination, which involves the substitution of a hydrogen atom on a carbon adjacent to a double bond with a bromine atom. pressbooks.pub This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org

In the context of synthesizing this compound, an appropriate unsaturated ester precursor could be subjected to allylic bromination with NBS. For instance, ethyl pent-2-enoate could potentially be brominated at the C5 position. However, controlling the regioselectivity of allylic bromination can be challenging, and mixtures of products may be obtained. researchgate.net Isomerization of the double bond can also occur under certain conditions. rsc.org Therefore, careful optimization of the reaction conditions is necessary to achieve the desired product with high yield and selectivity. The reaction is often carried out under reflux with a radical initiator to promote the formation of the allylic radical intermediate. wikipedia.org

Table 3: Comparison of Precursor Synthesis Strategies

| Strategy | Key Precursor | Key Transformation | Advantages | Potential Challenges |

| From Hydroxy-pentenoate | (E)-Ethyl 5-hydroxypent-2-enoate synthonix.com | Bromination of the primary alcohol (e.g., with PBr₃ or CBr₄/PPh₃). | Direct and often high-yielding conversion. Stereochemistry of the double bond is pre-established. | Requires the synthesis of the hydroxy-pentenoate precursor. |

| Allylic Bromination | Ethyl pent-2-enoate | Allylic bromination with N-Bromosuccinimide (NBS). pressbooks.pub | Utilizes a readily available starting material. | Potential for lack of regioselectivity, leading to product mixtures. researchgate.net Possible double bond isomerization. rsc.org |

Exploration of Alternative Halogenation Reagents

The conversion of a suitable precursor, such as ethyl (E)-5-hydroxypent-2-enoate, into the target bromo-ester requires a reliable halogenation method. While traditional reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are effective for converting alcohols to alkyl halides, contemporary research has focused on developing milder, more selective, and environmentally benign alternatives. masterorganicchemistry.com These modern reagents often avoid the harsh conditions and rearrangement byproducts associated with strong hydrohalic acids. masterorganicchemistry.comchemistrysteps.com

A key area of development is the use of reagents that offer improved safety and handling profiles compared to elemental bromine. N-bromosuccinimide (NBS) is a well-established solid reagent for allylic bromination that provides a low, steady concentration of bromine, favoring substitution over addition to the double bond. pressbooks.pubmasterorganicchemistry.comlibretexts.org This makes it a suitable candidate for syntheses involving allylic systems. youtube.comyoutube.com

Heterogeneous reagents represent another significant advancement. Silicaphosphine (Silphos), a silica-supported phosphine (B1218219) reagent, facilitates the conversion of alcohols to alkyl bromides in the presence of molecular halogen. unco.eduorganic-chemistry.org The primary benefit of such solid-supported reagents is the simplified workup; the byproduct, Silphos oxide, can be easily removed by simple filtration. organic-chemistry.org

The principles of green chemistry have also spurred the development of novel solvent systems and catalysts. Pyridinium-based ionic liquids have been employed for the solvent-free conversion of alcohols to alkyl bromides, offering an environmentally benign alternative to classic methods like the Appel reaction. researchgate.net Similarly, solid quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), can act as efficient brominating agents under solvent-free conditions, often requiring only gentle heating. acgpubs.org These reagents are solid, easy to handle, and provide high yields in short reaction times. acgpubs.org Other advanced systems include the use of [Et₂NSF₂]BF₄ (XtalFluor-E) in the presence of tetraethylammonium (B1195904) bromide, which generates water-soluble byproducts, greatly simplifying product purification. organic-chemistry.org

| Reagent Type | Example(s) | Key Advantages |

| In-situ Generated | Bromide/Bromate mixture (generates HOBr) | Eco-friendly, uses industrial byproducts, catalyst-free. rsc.org |

| Heterogeneous | Silicaphosphine (Silphos) | Easy separation of byproducts via filtration, high yields. unco.eduorganic-chemistry.org |

| Ionic Liquid-Based | Pyridinium bromides, [bmim][Br] | Solvent-free conditions, recyclable reagents, simple product isolation. organic-chemistry.orgresearchgate.net |

| Solid Tribromides | Tetrabutylammonium tribromide (TBATB) | Solid, easy to handle, solvent-free application, high yields. acgpubs.org |

| Fluorinating Reagent-Derived | [Et₂NSF₂]BF₄ / Et₄NBr | Mild conditions, water-soluble byproducts for easy workup. organic-chemistry.org |

Sustainable and Green Chemistry Aspects in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. This involves designing processes that reduce waste, minimize energy consumption, and utilize renewable resources. Key strategies include the use of alternative solvents like water, maximizing atom economy, and developing solvent-free reaction conditions.

Aqueous Reaction Media for Improved Efficiency and Selectivity

Replacing volatile organic solvents (VOCs) with water is a primary goal of green chemistry. Water is non-flammable, non-toxic, and inexpensive. For the synthesis of α,β-unsaturated esters, such as the target compound, the Wittig reaction is a cornerstone method. Traditionally performed in organic solvents, studies have shown that water can be a highly effective medium for this transformation. masterorganicchemistry.comunco.edu

Research has demonstrated that conducting one-pot Wittig reactions by mixing aldehydes, ethyl bromoacetate (B1195939), and triphenylphosphine (B44618) in water can lead to high yields (71–97%) and excellent E-stereoselectivity. rsc.org The presence of salts like lithium chloride can further enhance reaction rates and selectivity. rsc.org These aqueous reactions are often faster than their counterparts in organic solvents and can proceed efficiently despite the poor solubility of some reactants, an effect potentially driven by hydrophobic interactions. masterorganicchemistry.comunco.edu The use of water as a solvent is particularly effective for Wittig reactions involving stabilized ylides and a wide range of aldehydes, including aromatic, heterocyclic, and aliphatic ones. unco.edu

Furthermore, the development of water-compatible catalysts, such as apatite-based systems, can enhance the efficiency and recyclability of these aqueous syntheses. cambridgescholars.com Sodium nitrate-doped fluorapatite (B74983) has been shown to be a stable and recyclable catalyst for Wittig reactions in water, providing high yields under mild conditions. cambridgescholars.com

The table below summarizes the results of aqueous one-pot Wittig reactions between ethyl bromoacetate and various aldehydes, showcasing the general applicability of this green methodology for producing α,β-unsaturated esters.

| Aldehyde | Reaction Time | Yield (%) | E:Z Ratio |

| 4-Nitrobenzaldehyde | 5 min | 95 | 88:12 |

| 4-Chlorobenzaldehyde | 20 min | 97 | >99:1 |

| Benzaldehyde | 40 min | 96 | >99:1 |

| 4-Hydroxybenzaldehyde | 60 min | 88 | 93:7 |

| 2-Furaldehyde | 10 min | 94 | >99:1 |

| Crotonaldehyde | 120 min | 71 | 55:45 |

| (Data synthesized from a study on aqueous one-pot Wittig reactions). rsc.org |

Atom Economy and Solvent-Free Methodologies

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. chemistrysteps.compressbooks.pubacgpubs.org A reaction with high atom economy minimizes the generation of waste byproducts. pressbooks.pub The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 acgpubs.org

For a potential synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction, the reactants would be 3-bromopropionaldehyde and a phosphonate (B1237965) ylide like triethyl phosphonoacetate. While this reaction is often high-yielding, the generation of a phosphate (B84403) salt as a byproduct reduces its atom economy. Maximizing atom economy involves choosing reaction pathways, such as catalytic processes, that generate minimal or no stoichiometric byproducts. chemistrysteps.comwordpress.com

Solvent-free synthesis represents another important green chemistry strategy, aiming to eliminate waste, hazards, and costs associated with organic solvents. masterorganicchemistry.combeilstein-journals.org These reactions are often conducted by heating the neat reactants or by using mechanochemistry (ball milling). masterorganicchemistry.comtandfonline.com For instance, the Hantzsch condensation has been successfully performed under solvent-free conditions by simply heating the reactants, leading to rapid reaction times and good yields with a simple workup. tandfonline.com Similarly, mechanochemical methods using ball milling have emerged as a powerful, solvent-free alternative for a wide range of organic transformations, including the synthesis of pharmaceutically relevant molecules. masterorganicchemistry.com While a specific solvent-free synthesis for this compound is not prominently documented, these general methodologies offer a promising avenue for future process development, aligning with the goals of sustainable chemistry.

Reactivity and Mechanistic Investigations of E Ethyl 5 Bromopent 2 Enoate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in (E)-Ethyl 5-bromopent-2-enoate is susceptible to nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in the synthesis of diverse molecular architectures.

Intramolecular Cyclization Reactions Leading to Heterocycles

The strategic placement of the bromoalkyl and ester functionalities within the same molecule allows for intramolecular cyclization reactions, providing a powerful method for the synthesis of heterocyclic compounds. These reactions often proceed with high regio- and stereoselectivity.

One notable application is the synthesis of furan (B31954) derivatives. The Ueno-Stork reaction, a radical cyclization, has been widely used for the synthesis of various heterocycles. mdpi.com This type of reaction can be initiated by reducing an α-bromo ester to an aluminum acetal, which then undergoes cyclization. mdpi.com While direct examples with this compound are not prevalent in the literature, analogous transformations with similar substrates highlight the potential for such cyclizations. For instance, the cyclization of α-halo-allylic esters is a known, albeit sometimes lower-yielding, alternative to the cyclization of α-halo-allylic acetals for the formation of γ-lactols. mdpi.com

Intermolecular C-C and C-Heteroatom Bond Formation

In addition to intramolecular processes, the bromine atom readily participates in intermolecular nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, thereby expanding the molecular diversity accessible from this starting material.

Displacement of the bromide with various nucleophiles is a common strategy. For example, reaction with potassium thioacetate (B1230152) (KSAc) can be used to introduce a thioester group, which can be further manipulated. mdpi.comresearchgate.net This highlights the utility of this compound in constructing molecules with specific functional groups for further synthetic transformations.

Cross-Coupling Reactions Involving the Vinyl Bromide Moiety

The vinyl bromide portion of this compound is a key handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the vinyl bromide's reactivity is central to its utility as a synthetic intermediate. sioc-journal.cn

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are highly effective in promoting the cross-coupling of vinyl bromides with a variety of coupling partners. sioc-journal.cnnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. libretexts.org This reaction provides a direct method for the elongation of the carbon chain and the introduction of new substituents. The general mechanism involves oxidative addition of the vinyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling a vinyl halide with an organoboron compound. organic-chemistry.orgresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the coupling of vinyl bromides with potassium alkyltrifluoroborates can be achieved using a palladium catalyst such as PdCl2(dppf)·CH2Cl2 in the presence of a base like cesium carbonate. nih.gov Similarly, coupling with alkenylboronates is also a well-established method. nih.gov The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Vinyl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Heck | Alkene | Pd(OAc)2, PPh3, Base | C(sp2)-C(sp2) |

| Suzuki-Miyaura | Organoboron Compound | Pd(PPh3)4, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

Nickel-Catalyzed Radical Cyclizations and Reductive Dehalogenation

Nickel catalysis offers a complementary approach to palladium for the functionalization of vinyl bromides. acs.org Nickel catalysts are particularly effective in promoting reductive coupling and radical-mediated transformations.

Nickel-catalyzed reductive cross-coupling reactions allow for the formation of C(sp2)-C(sp3) bonds by coupling vinyl bromides with alkyl halides. thieme-connect.comnih.gov These reactions often employ a stoichiometric reductant, such as manganese or zinc, to regenerate the active nickel catalyst. nih.gov An improved method for the reductive coupling of vinyl bromides with alkyl halides utilizes a low catalyst loading at room temperature, which can minimize the formation of diene side products. nih.gov The use of pyridine (B92270) as a ligand has been shown to be effective in the nickel-catalyzed reductive vinylation of unactivated secondary alkyl halides. thieme-connect.com

In some cases, reductive dehalogenation can occur, where the bromine atom is replaced by a hydrogen atom. This process can sometimes compete with the desired cross-coupling reaction. pitt.edu

Emerging Cross-Coupling Methodologies for Brominated Alkenes

The field of cross-coupling chemistry is continuously evolving, with new methods being developed to address the challenges associated with difficult substrates and to improve reaction efficiency and selectivity. acs.org

Cross-electrophile coupling (XEC) has emerged as a powerful strategy that involves the coupling of two different electrophiles, driven by the reduction of the catalyst. acs.org This approach avoids the pre-formation of organometallic nucleophiles. Nickel-catalyzed electrochemical methods have also been developed for the cross-coupling of vinyl bromides. acs.org Furthermore, photoredox/nickel dual catalysis has expanded the scope of cross-electrophile couplings, enabling the use of organic reducing agents. nih.gov These emerging methodologies hold promise for the future functionalization of this compound and other brominated alkenes. acs.org

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an electron-deficient α,β-unsaturated system due to the electron-withdrawing effect of the adjacent ester group. This electronic nature dictates its reactivity towards both electrophilic and radical reagents.

Electrophilic addition to alkenes is a fundamental transformation in organic chemistry. masterorganicchemistry.com In the case of this compound, the reactivity of the double bond towards electrophiles is diminished compared to an isolated alkene, owing to the conjugation with the carbonyl group which reduces its electron density.

The regioselectivity of electrophilic additions is typically governed by Markovnikov's rule, which predicts that the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. masterorganicchemistry.com For this substrate, addition of a generic electrophile (E⁺) would be expected to proceed via the more stable carbocation at the γ-position (C4), as it is less destabilized by the adjacent electron-withdrawing ester group compared to a carbocation at the β-position (C3).

However, the presence of the terminal bromine atom can also influence the reaction outcome, potentially leading to intramolecular cyclization reactions, a type of electrophilic halocyclization, if a suitable nucleophile is present or if the reaction conditions promote it. rsc.org The addition of electrophilic reagents to olefins is a classic method for constructing complex organic molecules. rsc.org

| Reaction Type | Reagent (E-Nu) | Expected Major Regioisomer | Notes |

| Hydrohalogenation | H-X | Ethyl 3-halo-5-bromopentanoate | Follows Markovnikov-type addition, with the nucleophile (X⁻) adding to the β-position (C3) due to the electronic influence of the ester group. |

| Halogenation | X₂ (e.g., Br₂) | Ethyl 2,3-dihalo-5-bromopentanoate | Anti-addition is typically observed via a cyclic halonium ion intermediate. masterorganicchemistry.com |

| Epoxidation | m-CPBA | Ethyl 2,3-epoxy-5-bromopentanoate | The electron-deficient nature of the alkene requires more reactive peroxy acids or specific catalytic conditions. |

Radical additions to alkenes provide an alternative pathway for functionalization, often with regioselectivity complementary to electrophilic additions ("anti-Markovnikov"). masterorganicchemistry.com The reaction of this compound in radical processes can be complex, as radical abstraction of the bromine atom can compete with addition to the double bond.

Research into radical-mediated reactions on similar structures, such as α-bromo esters and thioesters, has shown that these compounds can undergo cyclization or rearrangement processes. researchgate.net For instance, radical carboazidation has been successfully applied to substrates like 5-bromopent-1-ene, demonstrating the utility of radical reactions in constructing complex nitrogen-containing heterocycles from bromoalkenes. acs.org A related compound, methyl (E)-5-bromopent-2-enoate, has been synthesized and is a known precursor for further transformations. nottingham.ac.uk

The α,β-unsaturated ester moiety also makes this compound a potential monomer for radical polymerization. Thiolactones, which can be synthesized via radical-mediated C-C bond-forming reactions, are noted as being useful reagents for polymerization. researchgate.net The polymerization would proceed via the addition of radicals across the double bond, leading to a polymer with a repeating unit containing the bromoethyl side chain. The conditions of the polymerization (initiator, temperature, concentration) would be critical in controlling the polymer's molecular weight and properties while minimizing side reactions involving the bromine atom.

Applications of E Ethyl 5 Bromopent 2 Enoate in Advanced Organic Synthesis and Materials Science

Building Block for Natural Product Synthesis (e.g., Lactones, Terpenes)

The unique chemical functionalities of (E)-Ethyl 5-bromopent-2-enoate make it a strategic starting material or intermediate in the total synthesis of various natural products, particularly lactones and terpenes. nih.govclockss.orgresearchgate.net The presence of both an electrophilic center at the bromine-bearing carbon and the Michael acceptor system of the α,β-unsaturated ester allows for sequential and controlled bond-forming reactions.

For instance, the synthesis of various lactone-containing natural products often involves intramolecular cyclization reactions. clockss.org this compound can serve as a precursor to γ,δ-unsaturated acids or esters, which are key intermediates in iodolactonization or bromolactonization reactions to form γ-lactones. researchgate.net Additionally, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then undergo various transformations, including lactonization with a distal hydroxyl group introduced via the bromo-functionalized end of the molecule.

In terpene synthesis, which involves the assembly of isoprene (B109036) units, this compound can be utilized as a C5 building block. nih.gov The alkyl bromide allows for coupling reactions, such as with organometallic reagents, to extend the carbon chain, while the unsaturated ester provides a handle for further functional group manipulations common in the elaboration of complex terpene skeletons.

Precursor for Pharmacologically Relevant Intermediates (excluding clinical data)

This compound serves as a versatile precursor for the synthesis of more complex molecules that are intermediates in the development of pharmacologically active compounds. ontosight.ai Its utility lies in its ability to introduce a five-carbon chain with reactive handles at both ends.

The α,β-unsaturated ester moiety can undergo Michael addition with various nucleophiles, including those containing nitrogen or sulfur, to introduce heterocyclic systems or other functional groups commonly found in drug candidates. The bromine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to build molecular complexity. For example, it can be used in the synthesis of intermediates for compounds with potential anti-inflammatory, antimicrobial, or anticancer activities. ontosight.ai

A notable application is in the synthesis of hydroxamic acid derivatives. Cross-metathesis reactions involving this compound can lead to the formation of intermediates that are subsequently converted into hydroxamic acids, a class of compounds known for their biological activities. beilstein-journals.org

Role in Polymer Chemistry and Functional Material Design

The dual functionality of this compound also lends itself to applications in polymer chemistry and the design of functional materials.

Monomer for Specialty Polymers

This compound can act as a monomer in the synthesis of specialty polymers. The vinyl group can participate in polymerization reactions, such as free-radical polymerization, to form a polymer backbone. The pendant side chains of the resulting polymer will possess a bromoethyl group, which can be further modified. This allows for the creation of polymers with tailored properties and functionalities. For instance, the bromine atoms can serve as sites for grafting other polymer chains or for introducing specific functional groups to control the polymer's solubility, thermal stability, or chemical reactivity.

Functionalization of Polymer Chains

Beyond its use as a monomer, this compound can be employed to functionalize existing polymer chains. acs.org For polymers containing reactive sites, such as hydroxyl or amino groups, the ester or bromide functionality of the molecule can be used to attach it to the polymer. This introduces a new reactive handle—the other end of the this compound molecule—which can then be used for further modifications. This approach is valuable for preparing functional polymers for applications such as solid-phase synthesis, catalysis, or as sequestering agents. acs.org

Contribution to Ligand Synthesis for Catalysis

In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound can be a useful building block in the synthesis of ligands for transition metal catalysts. dtu.dk

Insufficient Data for In-Depth Theoretical Analysis of this compound

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the user's detailed outline. The highly specific nature of the requested information, such as Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, activation energy barrier determination, and solvent effects on reaction pathways, necessitates dedicated computational studies that have not been published or indexed in accessible databases.

General information on related compounds, such as methyl (E)-5-bromopent-2-enoate and other pentenoate derivatives, exists but cannot be accurately extrapolated to provide the specific quantitative data required for a detailed analysis of this compound. The subtle differences in molecular structure can lead to significant variations in electronic properties and reactivity, making such generalizations scientifically unsound.

Therefore, until specific computational research on this compound is conducted and published, a detailed theoretical and computational chemistry article as requested cannot be generated.

Theoretical and Computational Chemistry Studies on E Ethyl 5 Bromopent 2 Enoate

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For (E)-Ethyl 5-bromopent-2-enoate, while specific computational studies are not extensively available in the public domain, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be accomplished using established quantum chemical methods. These predictions are crucial for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra through computational methods is a well-established practice in chemistry. Density Functional Theory (DFT) is the most common approach for calculating NMR chemical shifts with a favorable balance of accuracy and computational cost.

The standard procedure involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is predominantly used for this step to ensure the results are independent of the origin of the magnetic field gauge. mdpi.comresearchgate.net

Chemical Shift Determination: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

The accuracy of these predictions can be enhanced by using more sophisticated functionals, such as the long-range corrected ωB97X-D, and larger basis sets like 6-311++G(2d,p). mdpi.comresearchgate.net Incorporating solvent effects, for instance through the Polarizable Continuum Model (PCM), is also crucial for obtaining results that correlate well with experimental data measured in solution. mdpi.com

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum would provide chemical shifts for each unique proton in the molecule. The protons on the ethyl group, the vinylic protons of the double bond, and the methylene (B1212753) protons adjacent to the bromine atom would all exhibit distinct signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | Value not available | Triplet |

| O-CH₂ (ethyl) | Value not available | Quartet |

| C2-H (vinylic) | Value not available | Doublet of Triplets |

| C3-H (vinylic) | Value not available | Doublet of Triplets |

| C4-H₂ | Value not available | Quartet |

| C5-H₂-Br | Value not available | Triplet |

Note: Values are placeholders. No specific computational studies were found.

Predicted ¹³C NMR Data

Similarly, the ¹³C NMR spectrum can be predicted, showing distinct peaks for the carbonyl carbon, the sp² hybridized carbons of the double bond, the carbons of the ethyl ester group, and the sp³ hybridized carbons of the pentenoate chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | Value not available |

| C2 (vinylic) | Value not available |

| C3 (vinylic) | Value not available |

| C4 | Value not available |

| C5-Br | Value not available |

| O-CH₂ (ethyl) | Value not available |

| CH₃ (ethyl) | Value not available |

Note: Values are placeholders. No specific computational studies were found.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation solves for the vibrational modes of the molecule based on the second derivatives of the energy with respect to atomic positions.

The output provides a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. Key vibrational modes for this compound would include:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

C=C stretch: An absorption corresponding to the carbon-carbon double bond.

C-O stretch: Bands associated with the ester C-O bonds.

C-H stretches and bends: Vibrations from the alkyl and vinylic C-H bonds.

C-Br stretch: A vibration at lower frequency corresponding to the carbon-bromine bond.

It is common practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation used in most DFT calculations tends to overestimate vibrational frequencies compared to experimental anharmonic values.

Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=O Stretch | Value not available | Strong |

| C=C Stretch | Value not available | Medium |

| C-O Stretch | Value not available | Strong |

| C-Br Stretch | Value not available | Medium-Weak |

Note: Values are placeholders. No specific computational studies were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The prediction of UV-Vis absorption spectra involves calculating the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. mdpi.com

The process involves:

Performing a ground-state DFT calculation (usually after geometry optimization).

Running a TD-DFT calculation to determine the excitation energies from the ground state to various excited states. respectprogram.org

The output provides the wavelength (λ_max) of maximum absorption, the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., n → π* or π → π*).

For this compound, the principal electronic transitions would likely be the n → π* transition associated with the non-bonding electrons on the carbonyl oxygen and the π → π* transition of the conjugated α,β-unsaturated ester system. The inclusion of solvent models is also important for accurate predictions of λ_max in solution.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength |

|---|---|---|

| π → π* | Value not available | Value not available |

| n → π* | Value not available | Value not available |

Note: Values are placeholders. No specific computational studies were found.

Synthesis and Reactivity of Derivatives, Analogues, and Isomeric Forms

Synthesis and Reactivity of the (Z)-Isomer and Positional Isomers

The geometry of the double bond and the position of the bromine atom significantly influence the chemical behavior of brominated pentenoate esters. The synthesis of the (Z)-isomer and various positional isomers requires specific stereoselective and regioselective strategies.

Synthesis of the (Z)-Isomer:

The synthesis of the (Z)-isomer, (Z)-ethyl 5-bromopent-2-enoate, typically involves methods that favor the formation of a cis-double bond. A common strategy is the partial reduction of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalytic hydrogenation selectively produces the Z-alkene from the alkyne.

A plausible synthetic route, adapted from the synthesis of the related (Z)-5-bromopent-2-ene, starts with propyne. youtube.com The alkyne is first deprotonated and reacted with an epoxide to introduce a hydroxyethyl (B10761427) group. The resulting alcohol is then converted to the bromide using a reagent like phosphorus tribromide (PBr₃). The triple bond is subsequently reduced to a cis-double bond with Lindlar's catalyst, and a final esterification step would yield the target molecule. youtube.com

Positional Isomers:

Several positional isomers of ethyl 5-bromopent-2-enoate exist, including those where the bromine atom or the double bond is located at different positions along the carbon chain. Examples include ethyl 4-bromopent-2-enoate, ethyl 5-bromopent-3-enoate, and ethyl 2-bromopent-4-enoate.

The synthesis of these isomers requires distinct starting materials and reaction pathways. For instance, ethyl 4-bromopent-2-enoate can be synthesized, and its reactivity towards nucleophiles has been explored, demonstrating its utility in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Reactivity:

The reactivity of these isomers is dictated by the relative positions of the electron-withdrawing ester group, the double bond, and the bromine leaving group.

In (Z)-ethyl 5-bromopent-2-enoate , the stereochemistry can influence the rates of intramolecular reactions and the stereochemical outcome of intermolecular reactions.

In ethyl 4-bromopent-2-enoate , the bromine is at an allylic position, making it highly susceptible to Sₙ2 reactions. The proximity of the electron-withdrawing ester group can further activate the system.

In ethyl 5-bromopent-3-enoate , the bromine is homoallylic, and the double bond is not conjugated with the ester. This generally results in lower reactivity compared to allylic bromides.

The following table summarizes synthetic approaches for different isomers:

| Compound Name | Precursor(s) | Key Reaction Step(s) |

| (Z)-Ethyl 5-bromopent-2-enoate | Pent-2-yn-1-ol | Bromination, Esterification, Lindlar Hydrogenation |

| Ethyl 4-bromopent-2-enoate | Crotonaldehyde | Michael addition, Bromination, Esterification |

| Ethyl 5-bromopent-3-enoic acid | But-1-en-4-ol | Bromination, Oxidation, Esterification |

This table presents plausible synthetic strategies based on known organic transformations.

Halo-Analogues (e.g., Chloro, Iodo) and their Comparative Reactivity

Replacing the bromine atom in (E)-ethyl 5-bromopent-2-enoate with other halogens, such as chlorine or iodine, provides a series of halo-analogues with varying reactivity. The synthesis of these analogues often follows similar pathways to the bromo derivative, with the appropriate halogenating agent being used.

Synthesis of Halo-Analogues:

Chloro-Analogue: The synthesis of ethyl (4E)-5-chloropent-4-enoate, a positional isomer, has been achieved through the decarbalkoxylation of diethyl[(2E)-3-chloroprop-2-en-1-yl]propanedioate. google.com This suggests that similar strategies involving chlorinated building blocks can be employed for the synthesis of (E)-ethyl 5-chloropent-2-enoate.

Iodo-Analogue: Iodo-analogues are often prepared via Finkelstein-type reactions, where the corresponding bromo or chloro compound is treated with an iodide salt like sodium iodide in acetone. This equilibrium-driven reaction is effective for preparing alkyl iodides. Alternatively, direct iodination methods can be used on suitable precursors. The synthesis of related structures like ethyl (2E)-5-phenylpent-2-en-4-ynoate has been shown to proceed through an iodo-intermediate, highlighting the utility of organoiodine compounds in this class. researchgate.net

Comparative Reactivity:

The reactivity of these halo-analogues in nucleophilic substitution reactions is primarily governed by the leaving group ability of the halide, which generally follows the trend I > Br > Cl.

This trend is attributed to two main factors:

Bond Strength: The C-I bond is the weakest and longest among the C-X bonds (X = Cl, Br, I), making it the easiest to break.

Polarizability and Stability of the Halide Ion: The iodide ion is the largest and most polarizable, and it is the most stable anion in solution, making it the best leaving group.

The following table provides a comparative overview of the properties of the halo-analogues:

| Halo-Analogue | Halogen | C-X Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Expected Reactivity in Sₙ2 Reactions |

| (E)-Ethyl 5-chloropent-2-enoate | Chlorine | ~340 | Moderate | Lowest |

| This compound | Bromine | ~285 | Good | Intermediate |

| (E)-Ethyl 5-iodopent-2-enoate | Iodine | ~210 | Excellent | Highest |

This table provides generalized data for alkyl halides to illustrate the expected trend in reactivity.

Consequently, for synthetic applications requiring rapid displacement of the halide, the iodo-analogue would be the substrate of choice, while the chloro-analogue would be the most stable and least reactive.

Modification of the Ester Moiety (e.g., Methyl Esters, Amides)

Modification of the ethyl ester group in this compound to other esters, such as the methyl ester, or to amides, provides another class of derivatives with altered properties and reactivity.

Methyl Esters:

The synthesis of methyl (2E)-5-bromopent-2-enoate is analogous to that of the ethyl ester, typically involving the esterification of 5-bromopent-2-enoic acid with methanol (B129727) under acidic conditions. guidechem.comnih.gov The physical and chemical properties of the methyl ester are very similar to the ethyl ester, though slight differences in reaction kinetics may be observed due to steric effects, with the smaller methyl group sometimes allowing for faster reactions. guidechem.comnih.gov

Amides:

The corresponding amide, 5-bromo-N-substituted-pent-2-enamide, can be prepared from the ethyl ester via aminolysis. This reaction involves treating the ester with ammonia (B1221849) or a primary or secondary amine, often at elevated temperatures or with a catalyst. The reactivity of the ester towards aminolysis can be enhanced by the presence of the electron-withdrawing bromoallyl group.

The reactivity of the resulting amide is significantly different from the ester. The amide functional group is generally less electrophilic and more stable than the ester due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, the presence of the bromine atom still allows for nucleophilic substitution reactions at the C5 position.

The following table outlines the synthesis and key characteristics of these derivatives:

| Derivative | Synthesis from this compound | Key Characteristics |

| Methyl (2E)-5-bromopent-2-enoate | Transesterification with methanol in the presence of an acid or base catalyst. | Similar reactivity to the ethyl ester, with minor differences in physical properties and reaction rates. |

| (E)-5-Bromopent-2-enamide | Aminolysis with ammonia or an amine. | The amide is less reactive towards nucleophilic acyl substitution than the ester. The alkyl halide reactivity is retained. |

Variation of the Pentenoate Chain Length and Substitution Patterns

Altering the length of the carbon chain or introducing different substituents leads to a wide range of analogues with distinct chemical properties.

Chain Length Variation:

Shorter Chain (Butenoate Analogues): Ethyl 4-bromobut-2-enoate (ethyl 4-bromocrotonate) is a well-known and commercially available reagent. Its synthesis often starts from crotonic acid or its derivatives. The reactivity is dominated by the allylic bromide and the conjugated system.

Longer Chain (Hexenoate, Heptenoate, etc.): The synthesis of longer-chain analogues, such as ethyl 6-bromohex-2-enoate, can be achieved through multi-step sequences, often involving olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester moiety on a longer bromo-alkanal.

Substitution Patterns:

Introducing substituents on the pentenoate chain can dramatically alter the molecule's reactivity and stereochemistry. For example, the synthesis of (2E)-5-arylpent-2-ene-4-ynoates involves the olefination-dehydrobromination of 2-bromo-3-arylprop-2-enals, showcasing a method to introduce aryl substituents. researchgate.netbohrium.com The resulting conjugated system exhibits unique electronic properties and reactivity.

The reactivity of these analogues depends on the nature and position of the substituents. Electron-donating groups can increase the electron density of the double bond, making it more susceptible to electrophilic attack, while electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon and the β-carbon.

The following table provides examples of chain-varied and substituted analogues and their synthetic approaches:

| Analogue | Structural Variation | Common Synthetic Approach |

| Ethyl 4-bromobut-2-enoate | Shorter chain (C4) | Bromination of ethyl crotonate or esterification of 4-bromocrotonic acid. |

| Ethyl 6-bromohex-2-enoate | Longer chain (C6) | Wittig reaction between (4-bromobutyl)triphenylphosphonium bromide and ethyl glyoxylate. |

| Ethyl (2E)-5-phenylpent-2-en-4-ynoate | Phenyl substitution | Olefination-dehydrobromination of (2Z)-2-bromo-3-phenylprop-2-enal. researchgate.netbohrium.com |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For derivatives of (E)-Ethyl 5-bromopent-2-enoate, future research is geared towards the development of novel asymmetric methodologies that can precisely control the stereochemistry of reactions at its various reactive sites.

A key area of development is the catalytic, enantioselective functionalization of the γ-position. Direct asymmetric functionalization at the γ-carbon of α,β-unsaturated carbonyl compounds is challenging due to the distance from the activating carbonyl group. nih.gov However, strategies involving sequential iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement have shown promise for related systems, offering a pathway to introduce chirality at the γ-position. nih.gov Another emerging approach involves the use of N-Heterocyclic Carbene (NHC) organocatalysis, which can generate a nucleophilic γ-carbon that subsequently undergoes highly enantioselective additions. nih.gov The adaptation of such methods to this compound could yield a variety of chiral γ-functionalized derivatives.

Furthermore, copper-catalyzed allylic alkylation represents another promising route. Methods have been developed for the enantioselective allylic substitution of α,β-unsaturated esters that bear a leaving group at the γ-position, leading to α-alkyl-β,γ-unsaturated products with high enantioselectivity. nih.gov Applying this to substrates derived from this compound could provide access to a class of valuable chiral building blocks.

The table below summarizes potential asymmetric methodologies applicable to derivatives of this compound.

| Methodology | Catalytic System | Target Position | Potential Product Class |

| Sequential Allylic Alkylation/Cope Rearrangement | Iridium-Phosphoramidite Complexes | γ-carbon | Enantioenriched γ-substituted α,β-unsaturated esters |

| NHC Organocatalysis | Chiral N-Heterocyclic Carbenes | γ-carbon | Optically enriched δ-lactams and pipecolic acid derivatives |

| Asymmetric Allylic Alkylation | Copper-Chiral Ligand Complexes | α-carbon | Chiral α-alkyl-β,γ-unsaturated esters |

| Asymmetric 1,4-Hydrosilylation | Copper Hydride with Chiral Ligands (e.g., JOSIPHOS) | β-carbon | Enantiomerically enriched saturated bromoesters |

These developing strategies underscore a trend towards creating complex, stereodefined molecules from relatively simple, versatile precursors like this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming chemical manufacturing by offering enhanced safety, reproducibility, and scalability. nih.govnih.gov The properties of this compound make it an ideal candidate for integration into these advanced platforms.

Flow chemistry utilizes small-volume reactors, such as heated coils or microreactors, which provide superior control over reaction parameters like temperature, pressure, and residence time. nih.gov This is particularly advantageous for managing potentially hazardous or exothermic reactions. The functionalization of the alkyl bromide moiety in this compound, for instance via amination or lithiation, can be performed more safely and efficiently in a continuous flow setup, allowing for operation at elevated temperatures and pressures that would be risky in traditional batch reactors. nih.govrsc.org

Automated synthesis platforms, which combine robotics with flow chemistry modules, enable the rapid optimization and production of compound libraries. merckmillipore.comyoutube.com this compound can serve as a key building block in such systems. Its two distinct reactive handles allow for sequential, multi-step syntheses to be "telescoped" into a single continuous process. For example, a flow process could be designed where the bromide is first substituted, followed by an in-line Michael addition to the unsaturated ester, all without isolating the intermediate product. researchgate.net

| Feature of Flow/Automated Systems | Application to this compound Chemistry | Benefit |

| Enhanced Heat & Mass Transfer | Exothermic reactions (e.g., Grignard, amination) at the C-Br bond. | Improved safety, higher selectivity, prevention of byproduct formation. |

| Precise Residence Time Control | Generation and reaction of unstable intermediates (e.g., lithium enolates for α-functionalization). | Higher yields, access to novel reactivity not possible in batch. researchgate.net |

| High-Throughput Experimentation | Screening of catalysts, ligands, and reaction conditions for cross-coupling or Michael addition. | Rapid process optimization and discovery of new transformations. |

| Telescoped Multi-step Synthesis | Sequential functionalization of the C-Br bond and the α,β-unsaturated system. | Increased efficiency, reduced waste, circumvention of intermediate purification. |

The integration of this compound into automated platforms will likely accelerate the discovery of new derivatives and materials by allowing for the systematic exploration of its vast chemical potential.

Exploration of Bioorthogonal Chemical Applications (excluding clinical studies)

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. The electrophilic nature of the α,β-unsaturated ester in this compound makes it a powerful Michael acceptor, a class of molecules that has found significant use in chemical biology. magtech.com.cnresearchgate.net

Future research will likely focus on designing probes based on this scaffold for covalently labeling and imaging biomolecules. The Michael addition reaction with biological nucleophiles, particularly the thiol group of cysteine residues in proteins, provides a mechanism for irreversible covalent modification. nih.gov Derivatives of this compound could be functionalized with fluorophores or affinity tags (via the bromide handle) to create highly specific covalent probes. These probes could be used to study protein aggregation, where reactive cysteines may become exposed, or to monitor the activity of specific enzymes. nih.govrsc.org

The aza-Michael addition, the reaction with amine nucleophiles like the ε-amino group of lysine (B10760008), is another avenue for bio-conjugation. Genetically encoding an α,β-unsaturated amide (an aza-Michael acceptor) into a protein has been shown to enable covalent cross-linking with a specific lysine on a target protein, demonstrating the high selectivity possible at a protein-protein interface. acs.org This principle could be extended to small-molecule probes derived from this compound to irreversibly bind to and study specific protein targets in vitro.

| Bioorthogonal Application | Role of this compound Derivative | Target Biomolecule | Research Goal |

| Covalent Protein Labeling | Serves as the core scaffold for a probe, reacting via Michael addition. | Cysteine or Lysine residues. | Activity-based protein profiling, tracking protein localization. |

| Imaging Protein Aggregation | Fluorescently tagged derivative that binds to exposed nucleophiles in misfolded proteins. | Aggregated proteins. | Understanding mechanisms of protein misfolding diseases. nih.gov |

| Enzyme Inhibitor Development | Irreversibly binds to a nucleophilic residue in an enzyme's active site. | Proteases, Kinases. | Development of highly specific chemical biology tools. |

These applications, which fall outside of clinical studies, are focused on creating fundamental tools to better understand complex biological systems.

Design of Responsive Materials Utilizing this compound Derivatives

"Smart" or stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, or specific molecules. The dual reactivity of this compound makes it an excellent candidate for designing such materials, particularly hydrogels and cross-linked polymers. nih.gov

The thiol-Michael addition reaction is a highly efficient "click" chemistry reaction that can be used to form polymer networks. nih.gov Critically, this reaction can be reversible under certain conditions, such as changes in pH or temperature. rsc.org By incorporating derivatives of this compound into a polymer backbone, the Michael acceptor functionality can be used to form dynamic crosslinks with dithiol linkers. This can create materials that are self-healing or malleable; when the material is damaged, the reversible thiol-Michael bonds can break and reform, restoring the network. rsc.org

The bromide group offers a second, orthogonal handle for functionalization or cross-linking. For example, a hydrogel could be formed using the Michael addition reaction, leaving the pendant bromoalkyl groups available. These groups could then be used to tether bioactive molecules or to form a secondary, permanent network via a different chemical reaction. This dual-crosslinking strategy can produce materials with enhanced mechanical properties and tailored functionality. acs.org

| Material Type | Role of this compound Derivative | Stimulus/Response Mechanism | Potential Application |

| Self-Healing Polymers | Forms dynamic covalent crosslinks via reversible thiol-Michael addition. | pH or temperature change triggers bond exchange, allowing material to heal after damage. | Coatings, elastomers with extended lifetimes. rsc.org |

| Bioadhesive Hydrogels | Covalently crosslinks with functionalized biopolymers (e.g., thiolated hyaluronic acid) via Michael addition. | Forms strong adhesive bonds to biological tissues. | Tissue engineering, wound dressings. nih.gov |

| Dual-Crosslinked Networks | Acts as a bifunctional crosslinker, reacting via Michael addition and nucleophilic substitution of the bromide. | Creates interpenetrating networks with tunable mechanical properties and degradation profiles. | Drug delivery systems, tissue scaffolds. |

The ability to create materials with precisely controlled, dynamic chemical bonds is a major trend in materials science, and this compound is a promising platform for these innovations.

Catalyst Design for Highly Selective Functionalization Reactions

To fully exploit the synthetic potential of this compound, the development of catalysts that can selectively target one of its reactive sites in the presence of the other is crucial. This pursuit of chemoselectivity is a major driver in modern catalyst design.

For the C(sp³)–Br bond, palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A key challenge is to design a catalytic system that promotes oxidative addition to the alkyl bromide without reacting with the α,β-unsaturated system. Research into highly active, monoligated palladium(0) species, often generated in situ from a Pd(II) precatalyst and a bulky, electron-rich phosphine (B1218219) ligand, is a promising direction. uwindsor.ca Such catalysts could enable selective Suzuki, Stille, or Negishi couplings at the 5-position, allowing for the introduction of a wide range of aryl, vinyl, or alkyl groups.

Conversely, catalysts are being designed to act exclusively at the α,β-unsaturated ester. Chiral Brønsted acids, for example, have emerged as powerful organocatalysts for activating unsaturated systems towards enantioselective nucleophilic attack. rsc.orgresearchgate.net A well-designed chiral phosphoric acid or related catalyst could facilitate the asymmetric conjugate addition of a nucleophile to the β-position of this compound, leaving the C-Br bond untouched for subsequent functionalization.

The table below outlines the goals and approaches in catalyst design for this substrate.

| Target Reactive Site | Desired Transformation | Catalyst Design Trend | Key Challenge |

| C(sp³)–Br Bond | Cross-coupling (e.g., Suzuki, Heck) | Bulky, electron-rich phosphine ligands for monoligated Pd(0) catalysts. | Preventing side reactions at the Michael acceptor; overcoming slow oxidative addition to C(sp³)–Br bonds. |

| α,β-Unsaturated System | Enantioselective Michael Addition | Chiral Brønsted acids or bifunctional organocatalysts (e.g., thiourea-based). semanticscholar.org | Achieving high enantioselectivity while avoiding reaction at the C-Br bond. |

| Orthogonal Reactivity | Sequential, one-pot functionalization | Dual catalytic systems where two catalysts operate under compatible conditions but are orthogonal in their reactivity. | Catalyst compatibility and preventing catalyst deactivation or undesired crossover reactions. |

The development of such highly selective catalysts will be essential for unlocking the full potential of this compound as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-Ethyl 5-bromopent-2-enoate, and how is stereochemical purity confirmed?

- Methodological Answer : The compound is typically synthesized via halogenation of ethyl pent-2-enoate using bromine in a controlled environment (e.g., under inert atmosphere at −10°C to avoid side reactions). Stereochemical purity is confirmed using chiral GC or HPLC with a polar stationary phase, complemented by and NMR analysis to verify the (E)-configuration through coupling constants (e.g., ) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1740 cm) and C-Br vibrations (~550–650 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR spectroscopy resolves stereochemistry: the vinyl proton (H) in the (E)-isomer appears as a doublet with , distinct from the (Z)-isomer () .

Q. What solvent systems are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in S2 reactions, while non-polar solvents (e.g., THF) favor elimination pathways. Solvent choice should align with reaction monitoring via TLC (silica gel, hexane:ethyl acetate) and quenching protocols to isolate intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst loading). A systematic approach involves:

- Replicating experiments under strictly anhydrous conditions.

- Using kinetic isotope effects (KIEs) to probe mechanistic pathways.

- Comparing density functional theory (DFT) calculations with experimental rate constants to validate transition states .

Q. What experimental design strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Vary temperature (−20°C to 25°C), bromine stoichiometry (1.0–1.2 equiv), and reaction time (2–6 hours).

- Analyze byproduct profiles using GC-MS and quantify yields via NMR (if fluorinated analogs are present).

- Implement flow chemistry to enhance mixing and heat dissipation, reducing diastereomer formation .

Q. How do computational models predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ molecular docking and DFT to simulate interactions between the bromoalkene and transition-metal catalysts (e.g., Pd(PPh)). Key parameters include:

- Electron density maps to identify reactive sites.

- Activation energy barriers for Suzuki-Miyaura vs. Heck coupling pathways.

- Validation through kinetic studies and X-ray crystallography of intermediates .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing inconsistencies in reported physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers in datasets. Cross-validate solubility measurements via shake-flask (UV-Vis) and HPLC methods. For logP, compare experimental (octanol-water partitioning) and computational (ClogP) values, addressing discrepancies through error-propagation analysis .

Q. How should researchers address limitations in reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Document batch-to-batch variability using control charts (e.g., Shewhart charts). Identify critical process parameters (CPPs) via risk assessment matrices. Validate purity at each scale using qNMR and chiral SFC, ensuring compliance with ICH Q11 guidelines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.